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Compound of Interest

Compound Name: 5-Methylisoxazol-4-amine

Cat. No.: B1601187 Get Quote

This guide provides a detailed analysis of the expected spectroscopic characteristics of 5-
Methylisoxazol-4-amine, a heterocyclic amine of interest in medicinal chemistry and drug

development. In the absence of publicly available experimental spectra for this specific

molecule, this document leverages established principles of nuclear magnetic resonance

(NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from

analogous structures, to predict its spectroscopic profile. This predictive analysis serves as a

valuable resource for researchers in identifying and characterizing this compound.

Molecular Structure and Predicted Spectroscopic
Overview
5-Methylisoxazol-4-amine possesses a unique electronic and structural arrangement that will

be reflected in its spectroscopic data. The isoxazole ring is an aromatic five-membered

heterocycle containing both oxygen and nitrogen. The presence of an amine group at the 4-

position and a methyl group at the 5-position introduces specific features that we can anticipate

in the various spectroscopic techniques.

Figure 1. Chemical structure of 5-Methylisoxazol-4-amine.
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Based on the structure of 5-Methylisoxazol-4-amine, we can predict the key

features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show three distinct signals corresponding to the three

different proton environments in the molecule.
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Predicted
Signal

Chemical
Shift (δ,
ppm)

Multiplicity Integration Assignment Rationale

1 ~7.5-8.5 Singlet 1H
Isoxazole C3-

H

The proton

on the

isoxazole ring

is expected to

be

deshielded

due to the

electronegati

vity of the

adjacent

oxygen and

nitrogen

atoms, and

the aromatic

nature of the

ring.

2 ~3.5-4.5 Broad Singlet 2H -NH₂ The protons

of the primary

amine will

likely appear

as a broad

singlet. The

chemical shift

can be

variable and

is dependent

on solvent

and

concentration

due to

hydrogen

bonding. This

peak would

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


disappear

upon a D₂O

shake.[1]

3 ~2.2-2.5 Singlet 3H -CH₃

The methyl

protons are

attached to

the isoxazole

ring and are

expected to

appear as a

singlet in the

typical alkyl

region.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is anticipated to display four signals, one for each of the unique carbon

atoms in 5-Methylisoxazol-4-amine.
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Predicted Signal
Chemical Shift (δ,
ppm)

Assignment Rationale

1 ~160-170 C5

The carbon atom

bearing the methyl

group and adjacent to

the ring nitrogen is

expected to be

significantly

deshielded.

2 ~150-160 C3

The carbon atom

adjacent to the ring

oxygen is also

expected to be in the

downfield region.

3 ~100-110 C4

The carbon atom

bonded to the amine

group is expected to

be more shielded

compared to the other

ring carbons.

4 ~10-15 -CH₃

The methyl carbon will

appear in the aliphatic

region of the

spectrum.

Recommended Protocol for NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of 5-Methylisoxazol-4-amine in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can

influence the chemical shifts, particularly of the amine protons.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution

and sensitivity.

¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.

To confirm the amine protons, perform a D₂O exchange experiment. Add a drop of D₂O to

the NMR tube, shake, and re-acquire the spectrum. The disappearance of the -NH₂ signal

confirms its assignment.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

Consider running a DEPT (Distortionless Enhancement by Polarization Transfer)

experiment to differentiate between CH, CH₂, and CH₃ groups.

NMR Analysis Workflow

Dissolve Sample
in Deuterated Solvent Acquire ¹H NMR Spectrum

Perform D₂O Exchange

Acquire ¹³C NMR Spectrum

Data Analysis & Interpretation

Run DEPT Experiment

Click to download full resolution via product page

Figure 2. Recommended workflow for NMR analysis.

Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in 5-
Methylisoxazol-4-amine.
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Predicted
Absorption Band
(cm⁻¹)

Vibration Type Functional Group Rationale

3450-3250 (two

bands)
N-H Stretch Primary Amine (-NH₂)

Primary amines

typically show two

distinct bands in this

region corresponding

to the symmetric and

asymmetric stretching

vibrations.[2]

1650-1580 N-H Bend Primary Amine (-NH₂)

This bending vibration

is characteristic of

primary amines.[2]

~1600 C=N Stretch Isoxazole Ring

The carbon-nitrogen

double bond within the

isoxazole ring will

have a characteristic

stretching frequency.

~1450 C=C Stretch Isoxazole Ring

The carbon-carbon

double bond of the

aromatic ring will also

show a stretching

absorption.

1335-1250 C-N Stretch Aromatic Amine

The stretching

vibration of the bond

between the aromatic

ring and the amine

nitrogen is expected in

this region.[2]

Recommended Protocol for IR Data Acquisition
Sample Preparation:
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KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and

press it into a thin, transparent pellet.

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on

the ATR crystal. This method requires minimal sample preparation.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups of the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can aid in its identification.

Predicted Mass Spectrum
Molecular Ion (M⁺): The molecular formula of 5-Methylisoxazol-4-amine is C₄H₆N₂O. The

molecular weight is approximately 98.10 g/mol . According to the nitrogen rule, a molecule

with an even number of nitrogen atoms will have an even nominal molecular weight.

Therefore, the molecular ion peak is expected at m/z = 98.

Key Fragmentation Patterns: Alpha-cleavage is a common fragmentation pathway for

amines.[1] For 5-Methylisoxazol-4-amine, fragmentation may involve the loss of the methyl

group or cleavage of the isoxazole ring.
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Predicted m/z Possible Fragment Rationale

98 [C₄H₆N₂O]⁺ Molecular Ion

83 [M - CH₃]⁺
Loss of a methyl radical from

the molecular ion.

70 [M - CO]⁺ or [M - N₂]⁺

Potential rearrangement and

loss of carbon monoxide or

nitrogen gas.

43 [CH₃-C=N-O]⁺ or [C₂H₃N₂]⁺ Cleavage of the isoxazole ring.

Recommended Protocol for MS Data Acquisition
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this

polar molecule, which will likely produce a strong protonated molecule peak [M+H]⁺ at m/z =

99. Electron ionization (EI) can also be used and will provide more fragmentation

information.

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is

recommended to determine the accurate mass of the molecular ion and its fragments, which

can be used to confirm the elemental composition.

Tandem MS (MS/MS): To further investigate the fragmentation pathways, tandem mass

spectrometry can be performed. The molecular ion (or protonated molecule) is selected and

fragmented to produce a product ion spectrum.
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Mass Spectrometry Analysis Workflow

Sample Introduction

Ionization (ESI or EI)

Mass Analysis (High Resolution)

Tandem MS (MS/MS)

Data Interpretation

Click to download full resolution via product page

Figure 3. Recommended workflow for mass spectrometry analysis.

Conclusion
This technical guide presents a comprehensive, albeit predictive, spectroscopic profile of 5-
Methylisoxazol-4-amine. The anticipated NMR, IR, and MS data, along with the

recommended experimental protocols, provide a solid foundation for researchers working on

the synthesis, identification, and characterization of this compound. The provided rationale for

the expected spectroscopic features, grounded in fundamental principles and comparisons with

related structures, should prove invaluable in the practical analysis of this molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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